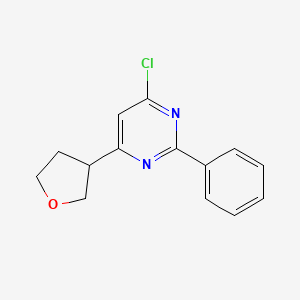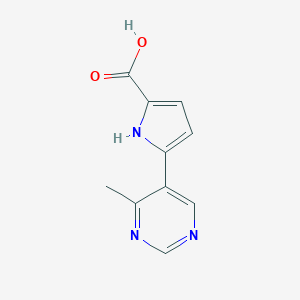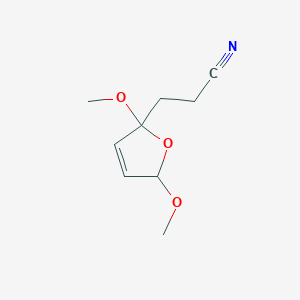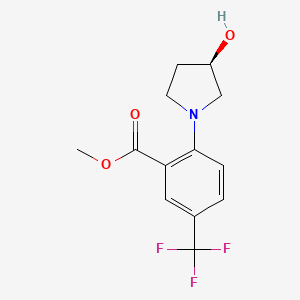
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a phenyl group at the 2-position, and a tetrahydrofuran-3-yl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dichloropyrimidine with tetrahydrofuran in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) itself. The reaction mixture is heated to reflux, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrahydrofuran ring can be oxidized to form lactones or reduced to form tetrahydropyran derivatives.
Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Formation of 4-amino-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine or 4-thio-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine.
Oxidation: Formation of lactones.
Reduction: Formation of tetrahydropyran derivatives.
Coupling: Formation of various substituted phenyl derivatives.
科学研究应用
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structural features, such as the chloro and phenyl groups, contribute to its binding affinity and specificity. Additionally, the tetrahydrofuran ring may enhance its solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-Phenyl-4,6-dichloropyrimidine: Lacks the tetrahydrofuran ring but shares the phenyl and chloro substituents.
4-Chloro-2-phenylpyrimidine: Similar structure but without the tetrahydrofuran ring.
2-Phenyl-6-(tetrahydrofuran-3-yl)pyrimidine: Similar structure but without the chloro group.
Uniqueness
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine is unique due to the presence of both the chloro and tetrahydrofuran substituents, which may confer distinct chemical and biological properties. The combination of these groups can enhance its reactivity and potential as a versatile scaffold in drug discovery and other applications.
属性
分子式 |
C14H13ClN2O |
|---|---|
分子量 |
260.72 g/mol |
IUPAC 名称 |
4-chloro-6-(oxolan-3-yl)-2-phenylpyrimidine |
InChI |
InChI=1S/C14H13ClN2O/c15-13-8-12(11-6-7-18-9-11)16-14(17-13)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2 |
InChI 键 |
NHBPQSOCWIGXMQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)


![6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11780771.png)

![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)

![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)





